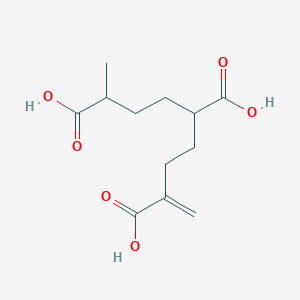
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfur-containing methylsulfanyl group. This compound is part of the broader class of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a suitable dihalide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. general principles of alkyne synthesis and thiol-alkylation reactions can be applied on a larger scale with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne involves its interaction with molecular targets through its functional groups:
Molecular Targets: The alkyne group can participate in cycloaddition reactions, while the methylsulfanyl group can interact with nucleophiles or electrophiles.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,3,6-Trimethyl-1-hept-5-en-1-yne: Lacks the methylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3,3,6-Trimethyl-1-(methylsulfanyl)heptane: Lacks the alkyne group, reducing its ability to participate in cycloaddition reactions.
Properties
CAS No. |
63303-57-1 |
|---|---|
Molecular Formula |
C11H18S |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
3,3,6-trimethyl-1-methylsulfanylhept-5-en-1-yne |
InChI |
InChI=1S/C11H18S/c1-10(2)6-7-11(3,4)8-9-12-5/h6H,7H2,1-5H3 |
InChI Key |
WCWVMNLLRWFJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C#CSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



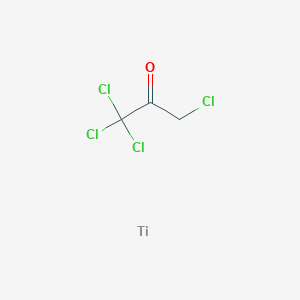
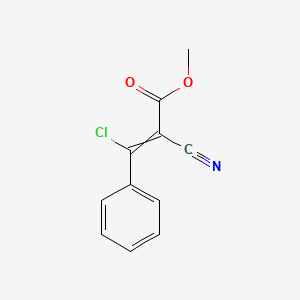
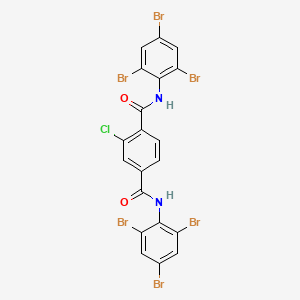
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
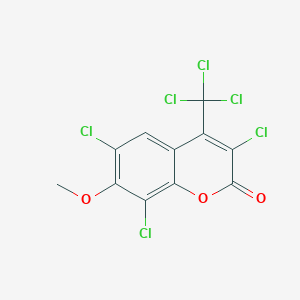
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
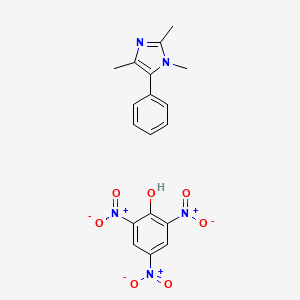
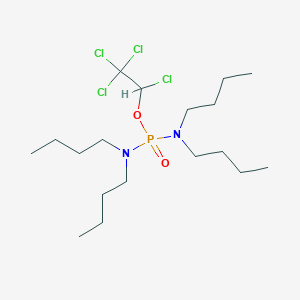
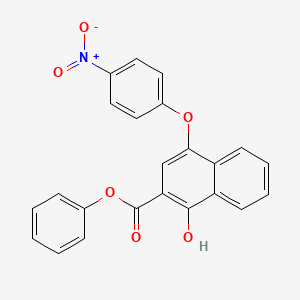

![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
